molecular formula C11H13ClN2O3 B7938180 N-tert-Butyl-3-chloro-5-nitrobenzamide

N-tert-Butyl-3-chloro-5-nitrobenzamide

Cat. No.: B7938180
M. Wt: 256.68 g/mol
InChI Key: BZFSFXVMNJLZIN-UHFFFAOYSA-N
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Description

N-tert-Butyl-3-chloro-5-nitrobenzamide is an organic compound with the molecular formula C11H13ClN2O3 It is a derivative of benzamide, featuring a tert-butyl group, a chlorine atom, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-3-chloro-5-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by chlorination and tert-butylation. One common method starts with the nitration of 3-chlorobenzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 3-chloro-5-nitrobenzamide is then subjected to a Friedel-Crafts alkylation reaction with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the tert-butyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-3-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: N-tert-Butyl-3-chloro-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-chloro-5-nitrobenzoic acid and tert-butylamine.

Scientific Research Applications

N-tert-Butyl-3-chloro-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyl-3-chloro-5-nitrobenzamide depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the tert-butyl and chlorine groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-tert-Butyl-3-chloro-5-nitrobenzamide can be compared with other benzamide derivatives, such as:

    N-tert-Butyl-3-chloro-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position.

    N-tert-Butyl-3-chloro-5-aminobenzamide: The reduced form with an amino group instead of a nitro group.

    N-tert-Butyl-3-bromo-5-nitrobenzamide: Similar structure but with a bromine atom instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

N-tert-butyl-3-chloro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)13-10(15)7-4-8(12)6-9(5-7)14(16)17/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFSFXVMNJLZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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